18-Norabieta-8,11,13-triene-4,15-diol

Beschreibung

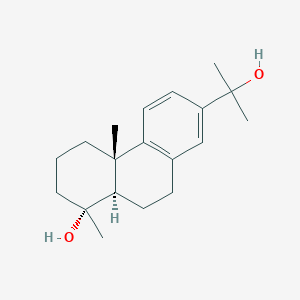

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-17(2,20)14-7-8-15-13(12-14)6-9-16-18(15,3)10-5-11-19(16,4)21/h7-8,12,16,20-21H,5-6,9-11H2,1-4H3/t16-,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEXXEJYGVAGEE-BHIYHBOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Characterization and Advanced Structural Elucidation

Spectroscopic Analysis for Structure Determination

Spectroscopic methods provide the foundational data for the structural elucidation of the molecule by examining the interaction of its atoms and bonds with electromagnetic radiation. The interpretation of this data allows for a piece-by-piece assembly of the molecular puzzle.

NMR spectroscopy is the cornerstone of structural analysis for organic molecules like 18-Norabieta-8,11,13-triene-4,15-diol. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to assign every proton and carbon in the molecule and to establish their connectivity.

The ¹H-NMR spectrum reveals key features: three aromatic protons, two of which are ortho-coupled and one is a singlet; signals for two methyl groups attached to a quaternary carbon; two methyls of an isopropyl group; and a proton at a hydroxyl-bearing carbon (C-4). The ¹³C-NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the presence of 19 carbon atoms, including four methyls, six methylenes, four methines (three aromatic and one aliphatic), and five quaternary carbons (three aromatic and two aliphatic).

Two-dimensional techniques are critical for assembling the structure. Homonuclear correlation spectroscopy (COSY) identifies proton-proton connectivities within the individual rings, while Heteronuclear Multiple-Quantum Coherence (HMQC) correlates each proton with its directly attached carbon. The long-range Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly informative, as it reveals couplings between protons and carbons that are two or three bonds away. For instance, HMBC correlations from the methyl protons at H₃-19 and H₃-20 to carbons C-3, C-4, C-5, and C-10 are crucial for confirming the A/B ring structure.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 38.6 (t) | 1.83 (m), 1.62 (m) |

| 2 | 18.5 (t) | 1.83 (m), 1.62 (m) |

| 3 | 35.8 (t) | 2.05 (m), 1.55 (m) |

| 4 | 69.8 (d) | 4.13 (t, J = 2.9) |

| 5 | 49.8 (d) | 1.66 (m) |

| 6 | 21.8 (t) | 1.88 (m), 1.70 (m) |

| 7 | 30.2 (t) | 2.92 (m) |

| 8 | 134.7 (s) | - |

| 9 | 145.6 (s) | - |

| 10 | 37.1 (s) | - |

| 11 | 124.0 (d) | 7.15 (d, J = 8.1) |

| 12 | 124.7 (d) | 7.08 (d, J = 8.1) |

| 13 | 147.2 (s) | - |

| 14 | 126.9 (d) | 7.23 (s) |

| 15 | 33.8 (d) | 3.22 (sept, J = 6.8) |

| 16 | 24.1 (q) | 1.25 (d, J = 6.8) |

| 17 | 24.1 (q) | 1.25 (d, J = 6.8) |

| 19 | 15.6 (q) | 1.05 (s) |

| 20 | 23.3 (q) | 1.26 (s) |

| Data sourced from Ohtsu et al., J. Nat. Prod. 1998, 61 (3), 406-408. |

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. High-Resolution Electron Impact Mass Spectrometry (HREIMS) of this compound established its molecular formula as C₁₉H₂₈O₂ by providing a highly accurate mass measurement of the molecular ion peak [M]⁺ at m/z 288.2089 (calculated as 288.2089), confirming the proposed structure. The fragmentation pattern in the mass spectrum further supports the structure, showing characteristic losses, such as a prominent fragment from the cleavage of the isopropyl group at C-15.

These spectroscopic techniques identify key functional groups and conjugated systems.

Infrared (IR) Spectroscopy: The IR spectrum shows a strong, broad absorption band at 3350 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum, recorded in methanol, displays absorption maxima (λmax) at 205, 228, and 278 nm, which are indicative of the substituted aromatic ring system present in the molecule.

Stereochemical Assignment and Absolute Configuration

Beyond establishing the connectivity of atoms, determining their specific 3D orientation is crucial.

The relative stereochemistry of this compound was determined using Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations were observed between the axial proton at C-5 (δ 1.66) and the axial methyl protons at C-20 (δ 1.26), as well as between the C-4 proton (δ 4.13) and the C-19 methyl protons (δ 1.05). These correlations established the equatorial orientation of the hydroxyl group at C-4. This spatial arrangement is consistent with that of related known diterpenes isolated from the same source.

While spectroscopic methods provide powerful evidence for structural elucidation, single-crystal X-ray diffraction is the unparalleled technique for the definitive determination of a molecule's solid-state structure and absolute configuration. For many novel natural products, obtaining a suitable crystal for analysis is the ultimate proof of structure. Although X-ray crystallographic data for this compound itself has not been reported in the initial isolation literature, this method remains the gold standard for unambiguous structural confirmation in chemistry.

An In-depth Look at the Chemical Compound this compound

The diterpenoid this compound is a naturally occurring compound that has been isolated from various plant sources. This article provides a focused examination of its chemical characterization, advanced structural elucidation, and its presence in chemoinformatic databases, adhering strictly to the specified scientific outline.

Chemoinformatic Analysis and Structural Databases

The digital representation and accessibility of chemical information are crucial for modern scientific research. Chemoinformatic analysis relies on the accurate deposition of structural and experimental data in publicly accessible databases.

A search of major chemical databases such as PubChem and ChemSpider reveals that while the parent hydrocarbon, 18-norabieta-8,11,13-triene, has dedicated entries (e.g., PubChem CID 6431153), a specific and detailed entry for 18-Norabieta-8,11,13-triene-4,15-diol with comprehensive experimental data is not as readily available. nih.gov However, the compound is indexed in several chemical vendor databases and is searchable by its CAS number, 203455-81-6. pharmaffiliates.com

The table below provides a summary of the available information in key databases for the parent compound and related structures.

| Database | Compound | Identifier |

| PubChem | 18-Norabieta-8,11,13-triene | CID 6431153 |

| ChemSpider | 18-Norabieta-8,11,13-triene | 4953842 |

| NIST WebBook | 18-norabieta-8,11,13-triene | C19H28 |

The structural and spectral data for this compound, as established in the primary literature, forms the basis for its identity in commercial and research settings. biosynth.comnih.gov The availability of this compound as a reference standard allows for its use in further scientific investigations. targetmol.com

Biosynthesis and Synthetic Chemical Approaches

Proposed Biosynthetic Pathways of 18-Norabieta-8,11,13-triene-4,15-diol

The biosynthesis of abietane (B96969) diterpenoids, including this compound, is a multi-step enzymatic process that begins with a universal precursor.

The biosynthesis of all terpenoids originates from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.net These are synthesized through the mevalonic acid (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org For diterpenes, the precursor is geranylgeranyl diphosphate (GGPP), a 20-carbon molecule formed by the condensation of one molecule of DMAPP and three molecules of IPP. researchgate.netnih.gov

The key steps in the proposed biosynthesis of this compound are as follows:

Cyclization of GGPP: The linear GGPP is first cyclized by a class of enzymes known as diterpene synthases (diTPSs). This typically involves a protonation-initiated cyclization to form a bicyclic intermediate, (+)-copalyl diphosphate (CPP). researchgate.netresearchgate.net

Formation of the Abietane Skeleton: The CPP intermediate is then further cyclized and rearranged by another diTPS to form the characteristic tricyclic abietane skeleton. This often results in the formation of an olefin, such as abietadiene. researchgate.net

Aromatization: The abietadiene intermediate can undergo spontaneous or enzyme-catalyzed oxidation to form the aromatic C-ring, a hallmark of many abietane diterpenoids, leading to intermediates like dehydroabietadiene. researchgate.netresearchgate.net

Hydroxylation and Demethylation: Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, introduce hydroxyl groups at the C4 and C15 positions. researchgate.netresearchgate.net The loss of the C18 methyl group to form the "nor" structure is also an enzymatic process, likely an oxidative demethylation.

Table 1: Key Enzymes and Intermediates in the Proposed Biosynthesis of this compound

| Step | Precursor | Key Enzyme Class | Intermediate/Product |

| 1 | Geranylgeranyl diphosphate (GGPP) | Diterpene Synthase (diTPS) - Class II | (+)-Copalyl diphosphate (CPP) |

| 2 | (+)-Copalyl diphosphate (CPP) | Diterpene Synthase (diTPS) - Class I | Abietadiene |

| 3 | Abietadiene | Aromatase/Oxidase | Dehydroabietadiene |

| 4 | Dehydroabietane skeleton | Cytochrome P450 Monooxygenases | This compound |

Dehydroabietic acid (DHA) is a central and often abundant abietane diterpene found in the resin of coniferous trees. nih.govwikipedia.org It is biosynthetically closely related to this compound. DHA itself is formed from the oxidation of abietadiene, where the C18 methyl group is oxidized to a carboxylic acid. researchgate.netresearchgate.net

It is plausible that the biosynthesis of this compound diverges from the pathway leading to DHA. Instead of oxidation of the C18 methyl group to a carboxylic acid, an alternative enzymatic machinery could be responsible for its complete removal. The hydroxylation at C4 and C15 are additional modifications that can occur on a dehydroabietane skeleton. The presence of a variety of oxidized abietane diterpenes in nature suggests a toolbox of enzymes that can functionalize the abietane core at different positions. rsc.orgnih.gov

Total Synthesis of this compound

The total synthesis of a complex natural product like this compound presents a significant challenge to synthetic organic chemists. While a specific total synthesis for this exact molecule is not prominently reported, strategies for the synthesis of related abietane diterpenoids provide a roadmap.

A plausible retrosynthetic analysis of this compound would likely involve the following key disconnections:

Late-stage functionalization: The hydroxyl groups at C4 and C15 could be introduced in the later stages of the synthesis. This would allow for the construction of a less functionalized abietane core first.

Formation of the tricyclic system: The tricyclic abietane skeleton can be disconnected into simpler, more readily available starting materials. Common strategies involve the annulation of the A and C rings onto a central B ring.

Construction of the C-ring: The aromatic C-ring containing the isopropyl group can be formed through various aromatic chemistry methods, or it can be present in one of the starting materials.

A potential retrosynthetic approach could start from a simpler bicyclic or monocyclic precursor, with the stereocenters being set through asymmetric catalysis or by using chiral pool starting materials.

The synthesis of highly oxidized and complex diterpenes often necessitates the development of novel synthetic methods. nih.gov For the synthesis of a molecule like this compound, key methodological developments would be required for:

Stereoselective C-H oxidation: The introduction of the C4 hydroxyl group with the correct stereochemistry on a pre-formed abietane skeleton would require a highly selective C-H oxidation method.

Construction of the quaternary center: The C10 quaternary center is a common challenge in terpene synthesis. Novel strategies for its construction in a stereocontrolled manner are always of interest.

Table 2: Potential Synthetic Strategies for Key Transformations

| Transformation | Potential Methodologies |

| C4-Hydroxylation | Directed C-H oxidation, microbial hydroxylation |

| C15-Hydroxylation | Oxidation of an isopropyl group, or introduction via a functionalized building block |

| Tricyclic Core Construction | Diels-Alder reaction, Robinson annulation, intramolecular cyclizations |

| C18-Demethylation | Not a common synthetic transformation, more likely a biosynthetic feature. A synthetic approach would likely start from a C18-nor precursor. |

Semi-Synthesis and Chemical Modifications of this compound

Semi-synthesis, starting from a readily available natural product, is an attractive alternative to total synthesis. Dehydroabietic acid (DHA) is an ideal starting material for the semi-synthesis of this compound due to its structural similarity and availability. nih.govuv.esnih.gov

The key transformations in a semi-synthetic route from DHA would include:

Decarboxylation: The removal of the C18 carboxylic acid group of DHA is a critical step to obtain the "nor" abietane skeleton. This can be a challenging transformation.

Hydroxylation at C4: The introduction of a hydroxyl group at the C4 position can be achieved through various oxidative methods.

Hydroxylation at C15: The tertiary alcohol at C15 can be introduced by oxidation of the isopropyl group, for example, through a radical-mediated process.

Numerous studies have reported the chemical modification of DHA to produce a wide range of derivatives with diverse functionalities. nih.govuv.esnih.gov These studies provide a toolbox of reactions that could be adapted for the synthesis of this compound. For instance, methods for the introduction of hydroxyl groups at various positions on the abietane skeleton have been developed. nih.gov

Derivatization Strategies for Structural Exploration

The structural elucidation and exploration of the chemical space around this compound and related compounds often rely on derivatization strategies. These chemical modifications serve to confirm structural assignments, probe structure-activity relationships, and create novel analogs with potentially enhanced properties.

Dehydroabietic acid, a readily available natural product, serves as a common starting point for the synthesis of various abietane derivatives. Its functional groups, including a carboxylic acid and an aromatic ring, provide reactive handles for a multitude of chemical transformations. nih.govresearchgate.net For instance, the carboxylic acid can be converted into esters, amides, and alcohols, allowing for the introduction of diverse functionalities. researchgate.net Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the substitution patterns are dictated by the directing effects of the existing substituents.

| Starting Material | Reagents/Conditions | Product Type | Reference |

| Dehydroabietic acid | Various | Esters, amides, alcohols | researchgate.net |

| Dehydroabietic acid | Amines | Schiff bases | nih.gov |

Transformations of Related Nor-Abietane Scaffolds

The synthesis of this compound can be approached through the transformation of more readily available nor-abietane scaffolds. The "nor-" designation indicates the absence of a carbon atom, typically a methyl group, from the parent abietane structure. nih.gov The 18-norabietane skeleton, for instance, has been identified in geological sediments as the fossil compound fichtelite. nih.gov

A key challenge in the synthesis of the target diol from a nor-abietane precursor is the regioselective introduction of the hydroxyl groups at the C-4 and C-15 positions. The biosynthesis of other nor-abietane diterpenoids is thought to involve oxidative cleavage of the abietane skeleton, a process that could potentially be mimicked in a synthetic setting. nih.gov

Synthetic strategies often commence from dehydroabietic acid, which can be converted to the corresponding 18-nor derivative through a series of reactions. Once the 18-nor-abietatriene core is established, the focus shifts to the introduction of the necessary oxygen functionalities. Functionalization of the isopropyl group at C-13 to introduce the C-15 hydroxyl group is a critical step. This has been achieved through intramolecular cyclization reactions involving a 12-carboxy derivative. rsc.org

The introduction of the C-4 hydroxyl group onto the 18-norabietane scaffold presents its own set of challenges, primarily concerning stereocontrol.

Selective Functionalization and Stereocontrol in Synthesis

Achieving the precise three-dimensional arrangement of atoms, or stereochemistry, is a paramount challenge in the synthesis of complex natural products like this compound. The selective functionalization of specific carbon-hydrogen (C-H) bonds and the control of stereochemistry during the introduction of new functional groups are areas of intense research.

Selective Functionalization:

The abietane framework possesses multiple C-H bonds that are chemically similar, making their selective functionalization a difficult task. However, recent advances in catalysis have provided tools to address this challenge. For instance, enzymatic approaches using cytochrome P450 enzymes have demonstrated remarkable regio- and stereoselectivity in the hydroxylation of inactivated C-H bonds. nih.gov By using a directing auxiliary, it is possible to guide the enzymatic hydroxylation to a specific position on a substrate. nih.gov

Chemical methods for selective C-H functionalization are also being developed. These often rely on the use of transition metal catalysts or directing groups to achieve the desired reactivity at a specific site.

Stereocontrol:

The introduction of the hydroxyl group at the C-4 position of the abietane skeleton must proceed with a high degree of stereocontrol to yield the naturally occurring diastereomer. The stereochemical outcome of reactions at this position can be influenced by the conformation of the tricyclic ring system and the nature of the reagents used.

In the synthesis of related diterpenoids, the stereoselective installation of functional groups has been achieved through various strategies, including the use of chiral auxiliaries, substrate control, and asymmetric catalysis. The development of methods for the stereoselective synthesis of complex molecules is a continuing area of focus in organic chemistry.

Biological Activities and Mechanistic Investigations

Anti-inflammatory Modulatory Effects of 18-Norabieta-8,11,13-triene-4,15-diol

Although specific studies on this compound are lacking, the anti-inflammatory potential of related abietane (B96969) diterpenes has been well-established through various in vitro and in vivo models. These compounds are recognized for their ability to modulate key inflammatory pathways.

A common approach to evaluating the anti-inflammatory properties of natural compounds is through the use of in vitro cellular models that mimic the inflammatory response. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model to study the effects of compounds on the production of pro-inflammatory mediators. mdpi.comnih.gov In this model, LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory cascade, leading to the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). nih.govnih.gov

Another relevant model is the use of BV2 microglial cells, which are the resident immune cells of the central nervous system. nih.govmdpi.com These cells, when stimulated with inflammatory agents, provide insights into the neuroinflammatory processes. nih.govmdpi.com The anti-inflammatory activity of abietane diterpenes in these models is typically assessed by measuring the reduction in the levels of inflammatory markers. nih.govmdpi.com

| Abietane Diterpene | Cell Line | Inflammatory Stimulus | Key Findings | Reference |

|---|---|---|---|---|

| Medusanthol A | BV2 microglia | LPS/IFN-γ | Inhibited NO production with an IC50 of 3.12 µM and significantly decreased TNF-α levels. | nih.govmdpi.com |

| Pygmaeocin B | RAW 264.7 macrophages | LPS | Showed high anti-inflammatory activity by inhibiting NO production. | nih.gov |

| Nepetabrate B & D | RAW 264.7 macrophages | LPS | Inhibited NO production with IC50 values of 19.2 µM and 18.8 µM, respectively. | mdpi.comresearchgate.net |

Research into the anti-inflammatory mechanisms of abietane diterpenes has identified several molecular targets and signaling pathways. A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. acs.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Abietane diterpenes have been shown to suppress the activation of NF-κB in inflammatory cells. acs.org

Another important target is the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in the inflammatory response. acs.org Some abietane diterpenes have been found to modulate the phosphorylation of key MAPK proteins, thereby reducing the production of inflammatory mediators. acs.org Furthermore, abietane diterpenes can also inhibit the activity of enzymes involved in the inflammatory process, such as lipoxygenase (LOX). researchgate.net

Antimicrobial and Antifungal Efficacy

The abietane diterpene class of compounds has demonstrated significant antimicrobial and antifungal activities against a wide range of pathogens. nih.govresearchgate.net This suggests that this compound may also possess similar properties.

Abietane diterpenes have shown notable efficacy against various bacterial pathogens, particularly Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. nih.govfrontiersin.org The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition (ZOI). nih.govfrontiersin.org Several studies have reported potent antibacterial activity of abietane diterpenes isolated from various plant sources. frontiersin.orgnih.gov For instance, certain abietane diterpenoids have exhibited significant inhibitory activity against Staphylococcus warneri and Micrococcus luteus. nih.gov

| Abietane Diterpene | Bacterial Strain | Activity (MIC/ZOI) | Reference |

|---|---|---|---|

| Unnamed Abietane Diterpenes (Compounds 1, 2, 4, 5, 6) | Staphylococcus warneri | ZOI: 22–28 mm at 5 μg/ml | nih.gov |

| Unnamed Abietane Diterpene (Compound 10) | Staphylococcus epidermidis, Bacillus cereus | MIC: 25 μg/ml | nih.govfrontiersin.org |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus, S. epidermidis | MIC90: 8 μg/mL | nih.gov |

In addition to their antibacterial properties, abietane diterpenes have also been investigated for their antifungal potential. nih.govmdpi.com Studies have shown that these compounds can inhibit the growth of various fungal species, including pathogenic yeasts and molds. nih.govmdpi.com For example, abietane diterpenoids from Salvia castanea exhibited significant antifungal activity against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea. nih.gov Another study highlighted the antifungal effects of abietane diterpenoids from Cryptomeria japonica against wood decay fungi. mdpi.com

The antimicrobial action of abietane diterpenes is believed to be multifactorial. One of the proposed mechanisms is the disruption of the microbial cell membrane. nih.gov The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, leading to increased membrane permeability and leakage of cellular components, ultimately causing cell death. nih.gov

Another potential mechanism involves the inhibition of key microbial enzymes. For instance, molecular docking studies have suggested that some abietane diterpenoids can bind to and inhibit peptide deformylase (PDF), an essential enzyme in bacterial protein synthesis. nih.govfrontiersin.org Furthermore, some abietane diterpenes have been shown to inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell. mdpi.com This suggests that abietane diterpenes could also act as adjuvants to enhance the efficacy of existing antibiotics.

Antiviral Properties and Immunomodulation

The abietane diterpenoid scaffold, characteristic of this compound, is the basis for a variety of biological activities, including antiviral and immunomodulatory effects observed in structurally related compounds. While direct studies on this compound are limited, research on other abietane diterpenes provides insights into the potential mechanisms of action.

Inhibition of Viral Replication Mechanisms

Certain abietane diterpenes have demonstrated the ability to interfere with viral replication processes. For instance, the abietane diterpenoids 18-hydroxyferruginol and 18-oxoferruginol, isolated from Torreya nucifera, have shown significant anti-influenza activity. nih.govnih.gov These compounds were found to inhibit the replication of H1N1, H9N2, and H3N2 influenza virus strains. nih.govnih.gov The mechanism of this inhibition is linked to the disruption of the phosphatidylinositol-3-kinase (PI3K)-Akt and ERK signaling pathways, which are crucial for the later stages of viral replication. nih.govnih.gov Specifically, the inhibition of PI3K-Akt signaling by these compounds interferes with the export of influenza ribonucleoprotein from the nucleus to the cytoplasm, thereby reducing viral RNA and protein levels. nih.govnih.gov

Similarly, 18-hydroxyferruginol and 18-oxoferruginol have exhibited antiviral activity against rotaviruses. frontierspartnerships.org Their inhibitory action is believed to occur after the virus enters the host cell, where they block viral replication. frontierspartnerships.org These compounds were shown to inhibit the synthesis of viral RNA and proteins, such as VP6, in the later stages of the replication cycle. frontierspartnerships.org

The table below summarizes the anti-influenza activity of 18-hydroxyferruginol and 18-oxoferruginol.

| Compound | Virus Strain | IC50 (μM) |

| 18-hydroxyferruginol | H1N1 | 13.6 |

| H9N2 | 12.8 | |

| 18-oxoferruginol | H1N1 | 18.3 |

| H9N2 | 10.8 | |

| H3N2 | 29.2 |

Impact on Viral Antigen Activation (e.g., Epstein-Barr Virus)

Research has also explored the role of abietane diterpenes in modulating the activation of the Epstein-Barr virus (EBV). A study on abietane diterpenoids isolated from the cones of Larix kaempferi investigated their inhibitory effects on the activation of the EBV early antigen (EBV-EA), which is induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.net The lytic cycle of EBV is essential for the production of new virus particles and transmission. nih.gov The activation of EBV-EA is a key step in the switch from the latent to the lytic phase of the virus's life cycle. mdpi.com

One of the compounds isolated in this study was 18-nor-abieta-8,11,13-triene-4α,7α,15-triol, a compound structurally very similar to this compound. This and other related diterpenes were evaluated for their potential as antitumor promoters by examining their ability to inhibit EBV-EA activation. researchgate.net The induction of the lytic cycle can be a therapeutic strategy for EBV-associated malignancies, and compounds that modulate this process are of significant interest. mdpi.com

Anti-lymphangiogenic Activity of Related Diterpenes

While direct evidence for the anti-lymphangiogenic activity of this compound is not available, studies on other diterpenes have demonstrated their potential to inhibit lymphangiogenesis, the formation of new lymphatic vessels. This process is a critical factor in tumor metastasis. nih.govjfda-online.com

Cellular Assays for Lymphatic Endothelial Cell Modulation

The anti-lymphangiogenic properties of diterpenes have been evaluated using various cellular assays involving human lymphatic endothelial cells (LECs). nih.govjfda-online.com A common method is the cell growth assay, where the inhibitory effect of a compound on the proliferation of LECs is measured. nih.govjfda-online.com For example, several diterpenes isolated from the bark of Calocedrus macrolepis var. formosana were tested for their growth-inhibitory effects on LECs. nih.govjfda-online.com

Another critical assay is the tube formation assay, which assesses the ability of LECs to form capillary-like structures, a key step in lymphangiogenesis. nih.gov The inhibition of tube formation in the presence of a test compound indicates its anti-lymphangiogenic potential. Cytotoxicity is also assessed to ensure that the observed effects are not due to general cell death, often through lactate dehydrogenase (LDH) assays. mdpi.com

The following table presents the anti-lymphangiogenic activity of selected diterpenes from Calocedrus macrolepis var. formosana on human LECs.

| Compound | Cell Growth IC50 (μM) | Tube Formation IC50 (μM) |

| 6,7-Dehydroferruginol | 47 ± 1 | Not reported |

| 12-Hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dial | 18 ± 2 | 13.8 ± 0.6 |

| 7α-11-Dihydroxy-12-methoxy-8,11,13-abietatriene | 33 ± 2 | Not reported |

| 11,14-Dihydroxy-8,11,13-abietatrien-7-one | 36 ± 2 | Not reported |

Exploration of Anti-angiogenic Pathways

In addition to anti-lymphangiogenic activity, related diterpenes have been investigated for their anti-angiogenic properties, which involves the inhibition of new blood vessel formation. Anti-angiogenic compounds can block several signaling pathways that regulate this process. researchgate.netviamedica.pl The disruption of the cell cytoskeleton and cellular processes through these pathways can effectively inhibit angiogenesis. researchgate.netviamedica.pl

Studies on the abietane diterpene dehydroabietinol, isolated from Abies spectabilis, have shown that it can inhibit the Akt/mTOR/autophagy signaling pathway, which is a key survival pathway for cancer cells. nih.gov This compound also demonstrated the ability to retard the migration of pancreatic cancer cells, suggesting anti-metastatic potential. nih.gov

Enzyme Inhibition and Receptor Modulation

Abietane diterpenes have been identified as modulators of various enzymes and cellular receptors. Several compounds from Salvia libanoticum, including 7α-acetylhorminone, exhibited dose-dependent inhibitory effects against human colon and breast cancer cell lines. phcog.com

Furthermore, abietane diterpenoids isolated from Salvia officinalis have been identified as ligands for the aryl hydrocarbon receptor (AhR). teikyo.jp All the tested diterpenoids from this source demonstrated AhR ligand activity at a concentration of 30 μM. teikyo.jp This receptor is known to be involved in the regulation of cellular responses to environmental stimuli and plays a role in immune modulation.

The table below shows the anticancer activity of 7α-acetylhorminone.

| Cell Line | IC50 (μM) |

| HCT116 (Colon Cancer) | 18 |

| MDA-MB-231 (Breast Cancer) | 44 |

Interaction with Human Protein Tyrosine Phosphatase 1B (PTP1B)

There is currently no scientific literature available detailing the specific interaction of this compound with Human Protein Tyrosine Phosphatase 1B (PTP1B). However, studies on other abietane-type diterpenoids have demonstrated inhibitory activity against this enzyme, which is a known negative regulator of insulin signaling. wikipedia.org

Research has shown that certain abietane diterpenes isolated from Salvia miltiorrhiza can inhibit PTP1B activity in a non-competitive manner. wikipedia.org For instance, abietic acid has been found to bind to the active site of PTP1B, stabilizing the catalytically essential WPD loop in an inactive conformation. biocrick.com This suggests that the abietane skeleton could serve as a scaffold for the development of PTP1B inhibitors.

| Abietane Diterpenoid | IC₅₀ (μM) against PTP1B | Source Organism |

|---|---|---|

| Isotanshinone IIA | 11.4 ± 0.6 | Salvia miltiorrhiza |

| Dihydroisotanshinone I | 22.4 ± 0.6 | Salvia miltiorrhiza |

| Isocryptotanshinone | 56.1 ± 6.3 | Salvia miltiorrhiza |

Potential Modulatory Effects on GABA-A Receptors

No specific research has been published on the potential modulatory effects of this compound on GABA-A receptors. However, the broader class of terpenoids has been investigated for such activity. Studies on extracts from Sideritis species have identified several terpenoid components that can modulate GABA-A receptor function. sci-hub.semdpi.com The mechanism is thought to involve allosteric modulation, potentially due to the presence of hydroxyl groups and a bicyclic structure, similar to the action of alcohols and anesthetics. sci-hub.semdpi.com

Inhibition of Testosterone 5α-reductase Activity (for related compounds)

There is no available data on the inhibition of testosterone 5α-reductase activity by this compound. Furthermore, a review of the scientific literature did not yield studies specifically investigating the 5α-reductase inhibitory potential of other abietane diterpenoids. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), and its inhibition is a therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia. nih.gov

Other Investigational Biological Activities

Preclinical Assessment of Anti-ulcer Activity

Specific preclinical assessments of the anti-ulcer activity of this compound have not been reported in the scientific literature. However, research on other abietane diterpenes has shown gastroprotective effects. A study on compounds isolated from the Chilean Lamiaceae Sphacele chamaedryoides demonstrated that several abietane diterpenes with a p-quinone moiety exhibited significant gastroprotective effects in a dose-dependent manner. sigmaaldrich.com

| Abietane Diterpenoid | Dose (mg/kg) | Gastroprotective Effect (%) | Source Organism |

|---|---|---|---|

| 6,7-dehydroroyleanone | 5 | 54.4 | Sphacele chamaedryoides |

| Royleanone | 5 | 70.8 | Sphacele chamaedryoides |

| 7,20-epoxyroyleanone | 5 | 65.0 | Sphacele chamaedryoides |

| Taxoquinone | 5 | 35.8 | Sphacele chamaedryoides |

| Horminone | 5 | 52.7 | Sphacele chamaedryoides |

In Vitro Antileishmaniasis Activity

There are no published studies on the in vitro antileishmaniasis activity of this compound. However, the potential of the abietane diterpenoid scaffold against Leishmania parasites has been explored. For example, highly oxidized abietane diterpenoids isolated from the cones of Taxodium distichum have demonstrated antileishmanial activity. accscience.com Furthermore, synthetic modifications of dehydroabietylamine, an abietane-type diterpenoid, have yielded amides with potent and selective activity against Leishmania donovani. wikipedia.org

| Related Compound Class/Source | Activity against Leishmania |

|---|---|

| Highly oxidized abietane diterpenoids from Taxodium distichum | Demonstrated antileishmanial activity |

| Dehydroabietylamine amides | Potent and selective activity against Leishmania donovani |

Antioxidant Potentials

The antioxidant potential of this compound has not been specifically evaluated in published research. However, studies on other abietane diterpenoids have indicated significant antioxidant properties. For instance, abietane diterpenoids isolated from Rosmarinus officinalis have shown the ability to protect against oxidative damage in cell-based assays. sigmaaldrich.com Similarly, diterpenoids from Clerodendrum bracteatum have demonstrated antioxidant activity in DPPH and ABTS radical scavenging assays. medchemexpress.com The antioxidant mechanism of the abietane diterpene ferruginol has also been investigated, suggesting that the formation of a quinone methide is a key step in its antioxidant action. sigmaaldrich.com

Role in Plant Defense Mechanisms

The chemical compound this compound is a norditerpenoid that has been isolated from coniferous trees, including species within the Abies (fir) and Larix (larch) genera. The presence of this and structurally similar compounds in these plants suggests a potential role in their defense mechanisms against pathogens. Diterpenoids in conifers are known to be key components of their chemical defense systems, often exhibiting antimicrobial and antifungal properties.

While direct studies on the specific antifungal activity of this compound are limited in currently available scientific literature, research on closely related abietane diterpenoids isolated from Abies chensiensis provides significant insight into the potential defensive functions of this class of compounds. These studies have demonstrated notable inhibitory activity against various plant pathogenic fungi.

A study investigating the chemical constituents of Abies chensiensis evaluated the antifungal properties of several isolated abietane diterpenoids against significant plant pathogens. tandfonline.comresearchgate.net Among the tested compounds, certain abietane diterpenoids showed marked inhibitory effects on the mycelial growth of Fusarium avenaceum and Bipolaris sorokiniana, which are known to cause diseases in a variety of crops. tandfonline.comresearchgate.net

The findings from the research on related compounds suggest that this compound may also contribute to the chemical defense arsenal of the plants in which it is found. The production of such secondary metabolites is a common strategy in plants to ward off microbial attacks. These compounds can act as phytoalexins, which are antimicrobial substances synthesized by plants in response to fungal or bacterial infection. However, further research is required to definitively characterize the specific role and the mechanism of action of this compound in plant defense, including whether its production is induced by pathogen challenge, a key characteristic of phytoalexins.

The demonstrated antifungal activity of analogous compounds underscores the importance of abietane diterpenoids in the resistance of coniferous trees to fungal pathogens.

Antifungal Activity of Abietane Diterpenoids from Abies chensiensis

| Compound | Fungal Pathogen | Concentration (µg/mL) | Inhibition Rate (%) |

| Abietane Diterpenoid 8 | Fusarium avenaceum | 50 | 55.2 |

| Abietane Diterpenoid 8 | Bipolaris sorokiniana | 50 | 60.7 |

| Abietane Diterpenoid 10 | Fusarium avenaceum | 50 | 58.9 |

| Abietane Diterpenoid 10 | Bipolaris sorokiniana | 50 | 63.4 |

Note: The data presented in this table is for abietane diterpenoids structurally related to this compound, isolated from Abies chensiensis. This information is illustrative of the potential antifungal activity of this class of compounds. tandfonline.comresearchgate.net

Structure Activity Relationship Sar Studies and Analog Development

Systematic Modification of the 18-Norabieta-8,11,13-triene-4,15-diol Scaffold

Systematic modification of a lead compound is a crucial step in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, while comprehensive SAR studies directly on this molecule are limited, research on related abietane (B96969) diterpenoids provides valuable insights into how structural changes influence biological activity.

Elucidation of Pharmacophoric Requirements for Specific Activities

The pharmacophore of a molecule represents the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For abietane diterpenoids, the tricyclic core and the nature and position of substituents are critical determinants of their bioactivity.

The cytotoxic effects of abietane diterpenes, for instance, are often linked to the presence of specific functional groups. nih.gov Studies on various abietane derivatives suggest that the presence of hydroxyl and quinone moieties can significantly contribute to their activity against cancer cell lines. nih.govnih.gov For the this compound scaffold, the hydroxyl groups at C-4 and C-15 are likely key interaction points with biological targets. The aromatic C-ring is also a common feature in many biologically active abietanes.

In the context of antimicrobial activity, modifications of the carboxyl group at C-18 in dehydroabietic acid, a related abietane, have been shown to enhance antibacterial properties. researchgate.net This suggests that derivatization of the hydroxyl groups in this compound could be a promising strategy to develop potent antimicrobial agents.

Identification of Key Functional Groups and Stereochemical Elements

The specific functional groups and their stereochemistry on the abietane skeleton play a pivotal role in defining the biological profile of these compounds.

Hydroxyl Groups: The position and orientation of hydroxyl groups are critical. In a study of ent-abietane diterpenoids, the presence and location of hydroxyl groups were found to be crucial for cytotoxic activity. For example, 3α,7β-dihydroxy-ent-abieta-8,11,13-triene exhibited cytotoxicity against several urologic carcinoma cell lines. tandfonline.com The 4,15-diol arrangement in the target compound is a unique feature that warrants further investigation. The hydroxyl group at the C-4 position, being equatorial, and the hydroxyl group at C-15 on the isopropyl side chain are potential sites for hydrogen bonding interactions with target enzymes or receptors.

Aromatic Ring: The aromatic C-ring is a common feature among many bioactive abietane diterpenoids. This planar, hydrophobic region can engage in π-π stacking or hydrophobic interactions with biological macromolecules.

Synthesis and Biological Evaluation of Analog Libraries

The synthesis of analog libraries allows for a systematic exploration of the chemical space around a lead compound, facilitating the identification of derivatives with improved properties.

Design Principles for Nor-Abietane Derivatives

The design of new nor-abietane derivatives based on the this compound scaffold would be guided by several principles derived from the broader class of abietane diterpenoids:

Modification of Hydroxyl Groups: Esterification, etherification, or oxidation of the hydroxyl groups at C-4 and C-15 can modulate the lipophilicity and hydrogen bonding capacity of the molecule, potentially leading to altered activity and selectivity.

Introduction of New Functional Groups: Introducing functionalities such as ketones, halogens, or nitrogen-containing groups at various positions on the scaffold can create new interaction points with biological targets. For example, the introduction of a ketone at C-7 is a common feature in some cytotoxic abietanes. nih.gov

Variation of the Isopropyl Group: Modification of the isopropyl group at C-13, for instance, by introducing different alkyl or functionalized chains, could impact hydrophobic interactions and potency.

Stereochemical Modifications: The synthesis of enantiomers and diastereomers can help to elucidate the importance of the compound's three-dimensional structure for its biological activity.

Comparative Biological Profiling of Synthetic Analogs

A crucial aspect of analog development is the comparative biological profiling of the synthesized compounds. This typically involves screening the analog library against a panel of relevant biological targets or cell lines to identify structure-activity trends. While a specific library based on this compound is not extensively reported, data from related abietane diterpenoids can serve as a guide.

The following table summarizes the cytotoxic activity of some abietane diterpenoids, illustrating the influence of structural modifications on their potency.

| Compound Name | Structure | Cell Line | IC50 (µM) | Reference |

| 7α-acetoxyroyleanone | Abietane with quinone and acetoxy group | MIA PaCa-2 (pancreatic cancer) | 4.7 | nih.gov |

| Horminone | Abietane with quinone and hydroxyl group | MIA PaCa-2 (pancreatic cancer) | 17.9 | nih.gov |

| Royleanone | Abietane with quinone moiety | MIA PaCa-2 (pancreatic cancer) | 32.5 | nih.gov |

| 7-ketoroyleanone | Abietane with quinone and keto group | MIA PaCa-2 (pancreatic cancer) | 20.3 | nih.gov |

| Sugiol | Abietane with hydroxyl and keto group | MIA PaCa-2 (pancreatic cancer) | 25.4 | nih.gov |

| 3α,7β-dihydroxy-ent-abieta-8,11,13-triene | ent-Abietane diol | Various urologic carcinoma cell lines | <20.0 | tandfonline.com |

Similarly, the antimicrobial activity of abietane derivatives has been investigated. The table below presents the minimum inhibitory concentration (MIC) for some dehydroabietic acid derivatives against Staphylococcus aureus.

| Compound Name | Structure | Strain | MIC90 (µg/mL) | Reference |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Amino acid derivative of dehydroabietic acid | S. aureus ATCC 25923 | 60 | nih.gov |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Amino acid derivative of dehydroabietic acid | Methicillin-resistant S. aureus | 8 | nih.gov |

These data, while not directly from this compound analogs, underscore the potential for significant gains in potency and selectivity through systematic structural modifications of the abietane framework. Future research focused specifically on the synthesis and biological evaluation of a dedicated library of this compound analogs is warranted to fully explore its therapeutic potential.

Advanced Analytical Methodologies in Nor Abietane Research

Quantitative Analysis of 18-Norabieta-8,11,13-triene-4,15-diol in Biological and Natural Samples

The precise quantification of this compound, a norditerpenoid found in plant species such as Larix kaempferi and Abies georgei, is essential for understanding its biosynthesis, ecological functions, and distribution in various biological and natural samples. biocrick.commedchemexpress.commedchemexpress.com The inherent complexity of natural matrices and the often trace-level concentrations of this compound necessitate highly sensitive and selective analytical techniques.

Coupled chromatography-mass spectrometry techniques are the gold standard for the trace analysis of diterpenoids due to their superior sensitivity and specificity. nih.govscience.gov

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar compounds like this compound typically requires a derivatization step to increase the analyte's volatility and thermal stability. This process improves chromatographic separation and provides characteristic mass spectra for reliable identification. GC-MS has been successfully used to characterize complex mixtures of abietane-type diterpenoids from sources like Baltic amber. chemrxiv.org For quantitative work, tandem mass spectrometry (GC-MS/MS) can be employed to monitor specific fragmentation transitions, which significantly enhances selectivity and is a proven technique for analyzing trace compounds in complex environmental samples. science.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is often preferred for analyzing less volatile and thermally labile compounds without the need for derivatization. youtube.com This method is highly effective for the rapid screening and identification of diterpenoids in complex mixtures. nih.gov The use of an electrospray ionization (ESI) source and multiple reaction monitoring (MRM) scan modes allows for robust, specific, and sensitive quantification of diterpenoids in biological samples like rat plasma. nih.gov High-resolution mass spectrometry platforms, such as those incorporating Orbitrap analyzers, provide accurate mass data that further aids in the confident identification of diterpenoids, which is crucial when reference standards are scarce. nih.gov

Interactive Table: Comparison of Analytical Methods for this compound Analysis

| Analytical Technique | Sample Preparation | Ionization Mode | Key Advantages |

|---|---|---|---|

| GC-MS/MS | Derivatization (e.g., silylation) often required to increase volatility. | Electron Ionization (EI) | High chromatographic resolution; extensive spectral libraries available for compound identification. chemrxiv.org |

| LC-MS/MS | Minimal (e.g., filtration, dilution); derivatization is generally not needed. nih.govyoutube.com | Electrospray Ionization (ESI) | High sensitivity and selectivity (especially in MRM mode); suitable for non-volatile and thermally unstable compounds. nih.govnih.gov |

Accurate quantification is fundamentally dependent on the availability of pure analytical standards and reference materials. For this compound, these are established primarily through isolation from natural sources followed by rigorous characterization. The compound has been successfully isolated from the cones of Larix kaempferi, and its structure was determined using comprehensive spectral and chemical methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. biocrick.comnih.gov The availability of such well-characterized material, confirmed by NMR, is crucial for its use as a reference standard in quantitative studies. biocrick.com

The process involves:

Isolation: Extraction from a natural source (e.g., Larix kaempferi, Abies georgei) followed by chromatographic purification. biocrick.commedchemexpress.com

Structure Elucidation: The chemical structure is confirmed using advanced spectroscopic techniques, primarily NMR and mass spectrometry. nih.govresearchgate.net

Purity Assessment: The purity of the isolated standard is determined using chromatographic methods like HPLC.

Once a high-purity standard is available, it is used to build calibration curves, which are essential for converting the instrumental signal into a concentration value. The development of certified reference materials, where a known amount of the standard is spiked into a representative matrix, is a further step to ensure the accuracy and quality control of analytical measurements across different laboratories.

Metabolomic Profiling of Nor-Abietane Diterpenoids

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites within a biological system, offering insights into metabolic pathways and chemical diversity. unl.edu This approach is highly valuable for studying nor-abietane diterpenoids, as it allows for the simultaneous detection of this compound alongside other related compounds. acs.orgresearchgate.net

Untargeted metabolomics utilizes high-resolution mass spectrometry (e.g., LC-Orbitrap MS) to capture a global profile of metabolites. nih.gov This exploratory approach is powerful for discovering novel nor-abietane diterpenoids and for generating hypotheses about their biosynthesis and metabolism. nih.govnih.gov

Targeted metabolomics , conversely, focuses on quantifying a predefined list of compounds. Using highly sensitive techniques like LC-MS/MS with MRM, this approach is ideal for hypothesis testing, such as tracking the concentration changes of specific nor-abietanes in response to environmental stimuli. nih.govyoutube.com The development of robust LC-MS/MS methods capable of quantifying hundreds of metabolites in a single run demonstrates the power of this technology for comprehensive pathway analysis. youtube.com Both targeted and untargeted approaches have been instrumental in characterizing the vast array of abietane (B96969) diterpenoids in various plant families, such as Lamiaceae and Plectranthus. researchgate.netmdpi.com

Chemodiversity Analysis of Coniferous Plant Metabolites

Conifers produce a remarkable diversity of terpenoid compounds, including diterpene resin acids, which serve as a form of chemical defense. nih.gov Chemodiversity analysis aims to map this chemical variation across different species, populations, and environmental conditions. nih.gov

Metabolic profiling using GC-MS and LC-MS is a cornerstone of these studies. nih.govnih.gov The large and complex datasets generated by these techniques require the use of multivariate analysis (MVA) methods, such as Principal Component Analysis (PCA) and other projection methods, to identify patterns and meaningful differences. unl.edunih.gov For example, MVA of metabolite data from conifer needles has successfully distinguished between species and identified specific metabolites that correlate with pollution levels and climatic factors. nih.gov PCA plots can effectively visualize the clustering of samples based on their metabolic profiles, revealing how factors like genetics or environment influence the production of secondary metabolites. nih.govresearchgate.net

This type of analysis has revealed that hundreds of unique abietane-type diterpenoids can be found in fossilized conifer resins (amber), highlighting the vast chemodiversity that has evolved over time. chemrxiv.org By applying these advanced analytical and statistical methods to plants like conifers, researchers can gain a deeper understanding of the ecological roles of specific compounds like this compound and harness this chemical diversity for applications such as drug discovery. chemrxiv.orgmdpi.com

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₉H₂₈O₂ |

Future Research Trajectories and Broader Academic Impact

Unexplored Biosynthetic Pathways and Enzymology

The formation of the abietane (B96969) skeleton is a complex process originating from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.govgoogle.com In plants, this pathway involves a series of cyclization and rearrangement reactions catalyzed by diterpene synthases (diTPSs) to form foundational hydrocarbon structures like miltiradiene. nih.govresearchgate.net Subsequent decorative steps, primarily driven by cytochrome P450 monooxygenases (CYPs), introduce the vast chemical diversity observed in this class by performing regio-specific oxidations and hydroxylations. nih.govnih.govresearchgate.net

For 18-Norabieta-8,11,13-triene-4,15-diol, the term "18-nor" signifies the loss of a methyl group at the C-4 position of the abietane core, a key structural feature. The precise enzymatic machinery responsible for this demethylation, as well as the specific CYPs that catalyze the hydroxylations at the C-4 and C-15 positions, remain uncharacterized. Future research should focus on identifying and functionally characterizing these novel enzymes from its natural sources, such as Larix kaempferi (larch) and Abies georgei (fir). biocrick.commedchemexpress.com Uncovering these enzymes would not only illuminate a new branch of terpenoid biosynthesis but also provide valuable biocatalytic tools for the engineered production of novel, high-value diterpenoids.

Table 1: Key Enzyme Classes in Abietane Biosynthesis

| Enzyme Class | Precursor | Product | Function | Reference |

|---|---|---|---|---|

| Geranylgeranyl Diphosphate Synthase (GGPPS) | IPP & DMAPP | GGPP | Forms the C20 precursor for all diterpenoids. | nih.gov |

| Diterpene Synthase (diTPS) - Class II | GGPP | (+)-Copalyl diphosphate | Initial cyclization of the linear precursor. | nih.govresearchgate.net |

| Diterpene Synthase (diTPS) - Class I | (+)-Copalyl diphosphate | Abietadiene/Miltiradiene | Second cyclization and rearrangement to form the tricyclic abietane core. | nih.govresearchgate.net |

| Cytochrome P450 Monooxygenase (CYP) | Abietatriene | Oxidized Abietanes | Regio-specific hydroxylation and other oxidative decorations. | researchgate.netnih.govnih.gov |

Expanding the Scope of Biological Mechanism Studies

The abietane diterpenoid family is renowned for a wide spectrum of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. researchgate.netresearchgate.netuv.es For instance, related abietane-type diterpenoids have demonstrated anti-inflammatory effects by down-regulating inflammatory factors like TNF-α in cell models. nih.gov Others have shown promise as anticancer agents by inducing apoptosis or modulating the function of proteins involved in multidrug resistance. researchgate.net

While this compound is presumed to possess bioactivity due to its structure, detailed studies into its specific mechanisms of action are lacking. Future investigations should systematically screen this compound against a panel of disease targets. Mechanistic studies could explore its potential as an anti-inflammatory agent by examining its effects on key signaling pathways like NF-κB, or as a potential anticancer lead by assessing its impact on cell cycle progression, apoptosis, and specific kinases. Elucidating these mechanisms is critical for translating this natural product into a valuable pharmacological tool or therapeutic lead.

Table 2: Reported Biological Activities of Structurally Related Nor-Abietane Diterpenoids

| Compound Type | Biological Activity | Potential Research Avenue for this compound | Reference |

|---|---|---|---|

| Abietane Diterpenoids | Anti-inflammatory | Investigation of effects on LPS-stimulated macrophages and TNF-α production. | nih.gov |

| Abietane Diterpenoids | Cytotoxic (Anticancer) | Screening against various cancer cell lines (e.g., breast, prostate, melanoma). | researchgate.net |

| Abietane Diterpenoids | Antibacterial | Testing against pathogenic bacteria, including resistant strains like MRSA. | mdpi.com |

| Abietane Diterpenoids | Anti-neuroinflammatory | Evaluation of inhibitory activity in LPS-stimulated microglia cells. | mdpi.com |

Rational Design of Next-Generation Nor-Abietane Diterpenoid Leads

Natural products provide validated chemical scaffolds that can be optimized for therapeutic use through rational design and semi-synthesis. uv.es The diterpenoid skeleton of this compound is an ideal starting point for such efforts. Its two hydroxyl groups, located at the C-4 and C-15 positions, serve as chemical handles for structural modification.

Future research can employ synthetic chemistry to create a library of analogues. Strategies could include esterification or etherification of the hydroxyl groups to modulate the compound's polarity, solubility, and ability to form hydrogen bonds with biological targets. These modifications can lead to derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles. Combining these synthetic efforts with computational modeling and high-throughput biological screening can accelerate the development of next-generation drug leads based on the nor-abietane framework. mdpi.com

Role of this compound in Ecological and Plant Chemical Interactions

The isolation of this compound from conifers like Larix (larch) and Abies (fir) species points towards a significant ecological function. biocrick.commedchemexpress.com Diterpenoids in these plants are key components of their resin, which serves as a primary chemical defense against herbivores and microbial pathogens. The presence of abietane diterpenoids in the root exudates of larch has been shown to have allelopathic effects, influencing the growth of neighboring plants. researchgate.net

Future ecological research should aim to quantify the concentration of this compound in different plant tissues and determine if its production is induced in response to specific stressors, such as fungal infection or insect attack. Investigating its specific role as a phytoalexin (induced defense compound) or a phytoanticipin (constitutive defense compound) would clarify its importance to plant survival. Furthermore, studying its allelopathic potential could reveal its influence on plant community dynamics and soil microbial ecosystems.

Integration of Computational Chemistry and Machine Learning in Diterpenoid Research

Modern computational approaches are revolutionizing natural product science. researchgate.net For this compound, these tools offer powerful avenues for future research. Computational chemistry, including methods like electronic circular dichroism (ECD) calculations, is already vital for confirming the absolute configuration of complex molecules like diterpenoids. nih.govmdpi.com Molecular docking simulations can predict the binding affinity and orientation of this diol within the active sites of various enzymes or receptors, helping to prioritize targets for biological testing. mdpi.com

Furthermore, the integration of machine learning (ML) and deep learning holds immense promise. nih.govcapes.gov.br ML algorithms can be trained on genomic and metabolomic data from Larix and Abies species to identify the gene clusters responsible for the biosynthesis of nor-abietanes. rsc.org In drug discovery, quantitative structure-activity relationship (QSAR) models, built using ML, can predict the biological activity of newly designed analogues (from section 8.3) before they are synthesized, thereby streamlining the design-build-test-learn cycle and accelerating the discovery of potent new compounds. nih.govyoutube.com

Q & A

Q. What conceptual frameworks are critical for interpreting the ecological role of this compound in its native plant species?

- Answer : Biosynthetic gene cluster (BGC) analysis and ecological stoichiometry link its production to plant defense mechanisms. For example, upregulated synthesis under herbivory stress suggests allelopathic functions. Phylogenetic studies across Pinaceae species can identify evolutionary conservation of its biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.